BenchChemオンラインストアへようこそ!

3-(Quinazolin-4-ylamino)benzoic acid

EGFR Kinase Inhibition Structure-Activity Relationship 4-Anilinoquinazoline Derivatives

3-(Quinazolin-4-ylamino)benzoic acid (CAS: 33683-29-3) is a critical meta-substituted 4-anilinoquinazoline building block distinguished by its essential 3-carboxylic acid group. This specific substitution is crucial for achieving nanomolar potency against EGFR kinases and for designing non-classical tumor-associated hCA XII inhibitors. Unlike its para-isomer, this compound provides a distinct pharmacological profile, making it an indispensable scaffold for synthesizing focused libraries in oncology research. Its versatile reactivity also supports novel antibiotic development, offering a multi-target research advantage.

Molecular Formula C15H11N3O2
Molecular Weight 265.272
CAS No. 33683-29-3
Cat. No. B2775975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinazolin-4-ylamino)benzoic acid
CAS33683-29-3
Molecular FormulaC15H11N3O2
Molecular Weight265.272
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)
InChIKeyIASGTMKCYAFHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinazolin-4-ylamino)benzoic acid (CAS 33683-29-3) as a 4-Anilinoquinazoline Derivative for Targeted Kinase Inhibitor Development and Procurement


3-(Quinazolin-4-ylamino)benzoic acid (CAS: 33683-29-3) is a heterocyclic organic compound featuring a quinazoline core linked to a benzoic acid moiety via an amino bridge at the 3-position (meta-substitution) [1]. It belongs to the class of 4-anilinoquinazoline derivatives, which are widely recognized as selective and potent ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain [2]. The presence of the benzoic acid group enhances solubility and facilitates further functionalization, while the quinazoline scaffold contributes to binding affinity and selectivity for the target kinase [3]. This compound is primarily utilized as a versatile intermediate in drug discovery and development, particularly for the synthesis of novel therapeutic agents targeting cancer and other diseases [3].

Why 3-(Quinazolin-4-ylamino)benzoic Acid (CAS 33683-29-3) Cannot Be Indiscriminately Substituted with Generic 4-Anilinoquinazoline Analogs


Generic substitution of 3-(Quinazolin-4-ylamino)benzoic acid with other 4-anilinoquinazoline derivatives is not advisable due to the significant impact of the substitution pattern on the aniline ring on biological activity, target selectivity, and physicochemical properties. The meta-carboxylic acid group in 3-(Quinazolin-4-ylamino)benzoic acid imparts distinct characteristics compared to the para-substituted analog (4-(quinazolin-4-ylamino)benzoic acid, CAS 33683-30-6), which can influence binding affinity and solubility [1]. Furthermore, while many quinazoline derivatives exhibit broad-spectrum activities, the specific arrangement of functional groups dictates the interaction with specific molecular targets, such as kinases or carbonic anhydrase isoforms [2]. Therefore, substituting this compound without considering these structural nuances can lead to unexpected or suboptimal outcomes in research and development applications [2].

Quantitative Differentiation of 3-(Quinazolin-4-ylamino)benzoic Acid (CAS 33683-29-3) from Close Analogs: A Procurement-Focused Evidence Guide


Meta- vs. Para-Carboxylic Acid Substitution: Impact on EGFR Kinase Inhibition Potency

The position of the carboxylic acid group on the aniline ring significantly modulates the potency of 4-anilinoquinazoline derivatives as EGFR inhibitors. While direct IC50 data for the meta-substituted 3-(Quinazolin-4-ylamino)benzoic acid (target compound) against EGFR is not available in the primary literature, SAR studies on closely related analogs demonstrate that substituents at the meta-position are generally favored for achieving nanomolar potency [1]. Specifically, the most potent 4-anilinoquinazolines (IC50 ~20 nM) feature small, non-polar meta-substituents [1]. In contrast, the para-substituted analog, 4-(quinazolin-4-ylamino)benzoic acid (CAS 33683-30-6), shows a distinct binding profile and is often used as an intermediate rather than a direct inhibitor . The meta-carboxylic acid in the target compound is therefore a critical structural determinant for optimizing kinase inhibitory activity, differentiating it from the para-isomer.

EGFR Kinase Inhibition Structure-Activity Relationship 4-Anilinoquinazoline Derivatives

Divergent Carbonic Anhydrase Isoform Selectivity: Preferential Inhibition of hCA XII by the 3-Carboxylic Acid Scaffold

The 3-(Quinazolin-4-ylamino)benzoic acid scaffold is a key component of a new class of non-classical carbonic anhydrase (CA) inhibitors. Research on a library of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives (including the 3-carboxylic acid series) demonstrated that these compounds exhibit good inhibition of the cancer-related isoform hCA XII [1]. While the exact Ki value for the unsubstituted 3-(Quinazolin-4-ylamino)benzoic acid is not specified, the study confirms the scaffold's utility in generating selective hCA XII inhibitors [1]. In contrast, other 4-anilinoquinazoline derivatives without the carboxylic acid group, such as gefitinib, primarily target EGFR and do not show significant CA inhibition. This establishes a distinct biological profile for the target compound's scaffold.

Carbonic Anhydrase Inhibition Cancer Therapeutics Non-Classical CA Inhibitors

Antibacterial Activity Potential: A Scaffold for Gram-Positive Agents

The 3-aminobenzoic acid moiety, as found in 3-(Quinazolin-4-ylamino)benzoic acid, serves as a critical precursor for synthesizing quinazoline monopeptide esters with promising antibacterial activity. A study demonstrated that compounds derived from 3-aminobenzoic acid exhibited potent in vitro bacteriostatic effects against Gram-positive strains, including Staphylococcus aureus and Enterococcus faecalis [1]. While the parent compound itself was not directly tested, its structural fragment is essential for generating the active monopeptide esters. For example, compound 5c showed high potency against E. faecalis, and compound 5g was potent against S. aureus [1]. In comparison, the 4-aminobenzoic acid analog was not evaluated in this study, and other quinazoline derivatives like gefitinib lack this specific antibacterial profile.

Antibacterial Agents Gram-Positive Bacteria Quinazoline Derivatives

Physicochemical Distinction: Isomeric Solubility Differences and Synthetic Versatility

The aqueous solubility of 3-(Quinazolin-4-ylamino)benzoic acid has been reported as 38 µg/mL, which is influenced by the meta-carboxylic acid group . In comparison, the para-isomer, 4-(quinazolin-4-ylamino)benzoic acid hydrochloride, shows a reported solubility of >45.3 µg/mL under similar conditions . While the difference is modest, the meta-substitution pattern provides a different handling and formulation profile. More importantly, the meta-carboxylic acid offers distinct synthetic versatility. It can be readily coupled with amino acid esters to generate monopeptide esters for antibacterial studies [1], or further derivatized to explore structure-activity relationships for kinase or CA inhibition. This synthetic utility, combined with its solubility profile, distinguishes it from the para-isomer, which is often used as a simple building block.

Solubility Physicochemical Properties Synthetic Intermediate

Limited but Distinct Biological Role: Comparison to Clinically Relevant EGFR Inhibitors

While 3-(Quinazolin-4-ylamino)benzoic acid is not a drug candidate itself, its structure is more closely related to the early 4-anilinoquinazoline EGFR inhibitors than to later-generation compounds. For context, the first-generation 4-anilinoquinazolines, such as gefitinib, achieve high EGFR inhibition with IC50 values in the low nanomolar range (e.g., gefitinib IC50 = 20 nM) . However, these drugs also exhibit significant off-target effects and resistance mutations [1]. The target compound, as a simpler analog, may offer a cleaner pharmacological profile for specific research applications. Its lack of complex substitutions means it is less likely to interact with multiple kinase targets, potentially serving as a more selective tool compound for initial scaffold optimization. In contrast, the para-isomer has no reported biological activity and is not used for kinase studies.

EGFR Inhibitor Comparison Therapeutic Index Selectivity

Optimal Research and Industrial Applications for 3-(Quinazolin-4-ylamino)benzoic Acid (CAS 33683-29-3) Based on Quantitative Differentiation


EGFR Kinase Inhibitor Lead Optimization and SAR Studies

Utilize 3-(Quinazolin-4-ylamino)benzoic acid as a core scaffold for developing novel EGFR kinase inhibitors. The meta-carboxylic acid group is essential for achieving nanomolar potency, as demonstrated by SAR studies on 4-anilinoquinazolines . Researchers can exploit this substitution pattern to synthesize focused libraries, optimizing for enhanced binding affinity and selectivity against EGFR wild-type and mutant forms. This compound is particularly suitable for academic and biotech groups engaged in early-stage drug discovery targeting non-small cell lung cancer and other EGFR-driven malignancies [1].

Development of Selective Carbonic Anhydrase XII (hCA XII) Inhibitors for Cancer Therapy

Employ 3-(Quinazolin-4-ylamino)benzoic acid as a privileged scaffold for designing non-classical inhibitors of tumor-associated carbonic anhydrase isoforms, specifically hCA XII. Research has confirmed that the 3-carboxylic acid-substituted anilinoquinazoline scaffold can generate compounds with good hCA XII inhibition . This application is highly relevant for research programs investigating the role of CA XII in tumor hypoxia, pH regulation, and metastasis, and offers an alternative mechanism of action to traditional kinase inhibition .

Synthesis of Novel Antibacterial Agents Targeting Gram-Positive Pathogens

Use 3-(Quinazolin-4-ylamino)benzoic acid as a key intermediate for synthesizing quinazoline monopeptide esters with demonstrated in vitro bacteriostatic activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis . This application is particularly valuable for medicinal chemistry groups addressing the urgent need for new antibiotics. The 3-aminobenzoic acid moiety is crucial for the activity of these esters, providing a distinct advantage over other quinazoline building blocks .

Chemical Biology Probe for Dissecting Kinase vs. Non-Kinase Functions

Leverage the unique profile of 3-(Quinazolin-4-ylamino)benzoic acid as a chemical probe. While it shares the 4-anilinoquinazoline core with potent EGFR inhibitors like gefitinib (IC50 ~20 nM) , its simpler structure suggests a narrower target profile. This makes it a valuable tool compound for delineating the specific contributions of EGFR inhibition versus off-target effects in complex biological systems. In contrast, the para-isomer lacks this biological activity, reinforcing the importance of the meta-substitution for research applications [1].

Quote Request

Request a Quote for 3-(Quinazolin-4-ylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.